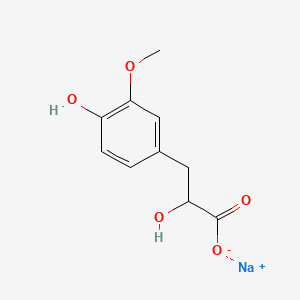

3-(4-Hydroxy-3-méthoxyphényl)lactate de sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate, also known as Sodium 2-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)propionate, is a chemical compound with the molecular formula C10H11NaO5 and a molecular weight of 234.18 g/mol . It is a white to almost white powder or crystal that is hygroscopic and should be stored under inert gas conditions .

Applications De Recherche Scientifique

Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate has a wide range of scientific research applications:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate typically involves the reaction of 4-Hydroxy-3-methoxybenzaldehyde with sodium hydroxide and lactic acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization and ion exchange chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to its corresponding alcohols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl and methoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Mécanisme D'action

The mechanism of action of Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s hydroxyl and methoxy groups play a crucial role in its binding affinity and specificity towards its targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Sodium 2-Hydroxy-3-(4-hydroxyphenyl)propionate

- Sodium 2-Hydroxy-3-(3-methoxyphenyl)propionate

- Sodium 2-Hydroxy-3-(4-methoxyphenyl)propionate

Uniqueness

Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate is unique due to the presence of both hydroxyl and methoxy groups on the phenyl ring, which confer distinct chemical and biological properties.

Activité Biologique

Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate, also known as sodium 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate, is a sodium salt derived from 4-hydroxy-3-methoxycinnamic acid (HMCA). This compound has garnered attention due to its potential biological activities, particularly in the context of metabolic health, antioxidant properties, and its interaction with gut microbiota. This article reviews the biological activity of this compound based on recent studies and findings.

| Property | Value |

|---|---|

| CAS Number | 77305-02-3 |

| Molecular Formula | C10H11NaO5 |

| Molecular Weight | 234.183 g/mol |

| Appearance | White-yellow crystalline powder |

| Purity | ≥99.0% (HPLC) |

Metabolic Effects

Recent studies have demonstrated that sodium 3-(4-hydroxy-3-methoxyphenyl)lactate exhibits significant metabolic benefits. Notably, it has been shown to improve insulin sensitivity and mitigate obesity-related complications induced by high-fat diets (HFD). The underlying mechanism involves the conversion of HMCA into 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) by gut microbiota, which subsequently modulates metabolic pathways related to lipid metabolism and insulin regulation .

Gut Microbiota Interaction

The compound influences gut microbiota composition, promoting the growth of beneficial bacteria from the phylum Bacteroidetes while reducing Firmicutes populations. This modulation is crucial for maintaining metabolic homeostasis and preventing metabolic disorders such as obesity and type 2 diabetes .

Antioxidant Activity

Sodium 3-(4-hydroxy-3-methoxyphenyl)lactate has been identified as a potent antioxidant. Its ability to scavenge free radicals contributes to reducing oxidative stress in various biological systems. The antioxidant properties are attributed to its phenolic structure, which allows it to donate electrons and neutralize reactive oxygen species (ROS) .

Pharmacological Properties

The compound has been investigated for various pharmacological activities:

- Antiproliferative Effects : Studies indicate that chalcone derivatives, including sodium 3-(4-hydroxy-3-methoxyphenyl)lactate, exhibit antiproliferative effects against cancer cell lines, suggesting potential applications in cancer therapy .

- Antimicrobial Activity : Research has shown that compounds similar to sodium 3-(4-hydroxy-3-methoxyphenyl)lactate possess antibacterial and antifungal properties, making them candidates for therapeutic agents against microbial infections .

Case Studies

- Metabolic Health Improvement : A study involving animal models demonstrated that dietary supplementation with HMCA led to a reduction in body weight and improvement in liver function markers associated with fatty liver disease. The conversion of HMCA to HMPA was pivotal in these outcomes, indicating a direct link between gut microbiota activity and metabolic health improvements .

- Antioxidant Efficacy : In vitro studies have shown that sodium 3-(4-hydroxy-3-methoxyphenyl)lactate significantly reduces oxidative stress markers in cultured cells exposed to oxidative agents. This suggests its potential utility in preventing oxidative damage in various diseases .

Propriétés

IUPAC Name |

sodium;2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5.Na/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14;/h2-3,5,8,11-12H,4H2,1H3,(H,13,14);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPSMFXPMZZSSK-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C(=O)[O-])O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NaO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659916 |

Source

|

| Record name | Sodium 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77305-02-3 |

Source

|

| Record name | Sodium 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.